![molecular formula C21H22N2O4 B4630760 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Overview

Description

This compound belongs to a class of chemicals with potential applications in medicinal chemistry due to their structural complexity and biological activity. Its interest stems from the isoquinoline backbone, which is a common feature in molecules displaying a range of pharmacological properties.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the cyclization of precursors such as N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides in the presence of catalytic amounts of p-toluensulfonic acid (Ivanov et al., 2006). Another approach described the preparation of hexahydro[1,4]oxazino[3,4-a]isoquinolines, showcasing the versatility in synthesizing isoquinoline derivatives (Clarke et al., 1978).

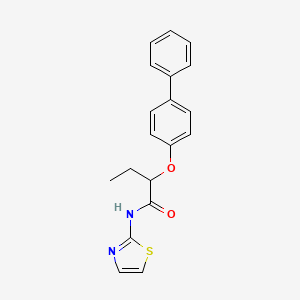

Molecular Structure Analysis

The molecular structure of this compound features the isoquinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The dimethoxyphenyl and carboxamide substituents influence its chemical behavior and potential biological interactions. The specific arrangement and stereochemistry of these groups significantly affect the compound's properties and activities.

Chemical Reactions and Properties

The compound's reactivity is characterized by interactions involving the isoquinoline moiety and the dimethoxyphenyl and carboxamide groups. These functionalities can participate in various chemical reactions, contributing to the compound's versatility in synthetic applications. For example, the cyclization reactions leading to its synthesis highlight its reactivity (Ivanov et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Approaches: A notable method for synthesizing N-formylenamides of isoquinoline involved cyclization of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides. This process demonstrates the compound's versatility in forming structurally complex isoquinolines, which could be pivotal for developing new therapeutic agents (Ivanov et al., 2006).

- Chemical Reactivity: Research on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines showcased the compound's capacity to engage in complex chemical reactions, leading to the creation of novel derivatives with potential pharmacological properties (Aghekyan et al., 2009).

Potential Biological Applications

- Antimicrobial Properties: A study on the synthesis and characterization of new quinazolines as potential antimicrobial agents highlighted the chemical's role in forming compounds with significant antibacterial and antifungal activities. This suggests its utility in developing new antimicrobial therapies (Desai et al., 2007).

- Neuroleptic Properties: The synthesis and evaluation of hexahydro[1,4]oxazino[3,4-a]isoquinolines as potential neuroleptics illustrate the compound's capacity to generate analogues with neuroleptic properties. This opens avenues for the development of new treatments for neurological disorders (Clarke et al., 1978).

Advanced Drug Design

- Topoisomerase I-Targeting Agents: Recent studies identified derivatives of the compound as novel topoisomerase I-targeting agents with potent cytotoxic activity. This suggests its importance in designing new anticancer drugs that target DNA topoisomerase I, a crucial enzyme for DNA replication (Ruchelman et al., 2004).

- Sigma-2 Receptor Probes: The compound has been used to synthesize radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels. This highlights its potential in neuroscience research, particularly in studying ion channels and receptor-ligand interactions (Graulich et al., 2006).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-23-13-17(15-6-4-5-7-16(15)21(23)25)20(24)22-11-10-14-8-9-18(26-2)19(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUAXDDGINVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(3,4-dimethoxyphenethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-8-quinolinol](/img/structure/B4630691.png)

![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)

![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)